2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene is a complex organic compound notable for its unique functional groups and potential applications in medicinal chemistry. This compound features a sulfonyl group, which is known for enhancing the solubility and bioactivity of pharmaceutical agents. The systematic name reflects its structural components, including an amino group, a bromo substituent, and a fluorosulfonyloxy group.
This compound can be synthesized from commercially available precursors, including 4-bromo-1-fluoro-2-nitrobenzene and various amines. Chemical suppliers such as Sigma-Aldrich provide related compounds and starting materials for synthesis.
2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene belongs to the class of aromatic amines and sulfonamides. It is characterized by its aromatic rings and multiple functional groups that confer specific chemical properties.
The synthesis of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene typically involves several key steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are commonly employed to monitor progress.
The molecular structure of 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene can be represented as follows:
The compound's structural data can be represented using various notations:
C1=CC=C(C(=C1)N(C(=O)C2=CC=CC=C2)N)BrInChI=1S/C13H11BrFNO4S/c14-10-5-3-8(6-11(10)15)12(18)16-17(19)20/h3-6H,7,9H2,(H,18,19)(H,16,17)/t9-/m0/s1The compound participates in various chemical reactions due to its functional groups:
Reactions involving this compound may require specific conditions such as inert atmospheres or controlled temperatures to prevent side reactions or degradation.
The mechanism of action for compounds like 2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene often involves:
Quantitative studies may reveal binding affinities and inhibition constants that characterize the efficacy of this compound in biological systems.
This compound has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7